1-Ethylazepane-4-thiol
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Overview
Description
1-Ethylazepane-4-thiol is an organic compound with the molecular formula C8H17NS. It is a member of the thiol family, characterized by the presence of a sulfur-hydrogen (SH) group. Thiols are known for their distinctive odors and their ability to form strong bonds with metals, making them useful in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylazepane-4-thiol can be synthesized through several methods. One common approach involves the reaction of 1-ethylazepane with thiolating agents under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the thiolation process .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethylazepane-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces another group in a molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and bases are typically employed in substitution reactions.
Major Products:
Oxidation: Disulfides are the primary products of oxidation reactions.
Reduction: Thiols are regenerated from disulfides.
Substitution: The products depend on the specific substituents involved in the reaction.
Scientific Research Applications
1-Ethylazepane-4-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethylazepane-4-thiol involves its thiol group, which can interact with various molecular targets. The SH group can form covalent bonds with metal ions and other electrophilic centers, influencing the activity of enzymes and other proteins. This interaction can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-Ethylazepane: Lacks the thiol group, making it less reactive in certain chemical reactions.
1,3,4-Oxadiazole-2-thiol: Contains a thiol group but has a different core structure, leading to distinct chemical properties and applications.
N-Ethylhomopiperazine: Similar in structure but lacks the thiol group, affecting its reactivity and uses.
Uniqueness: 1-Ethylazepane-4-thiol’s unique combination of an azepane ring and a thiol group makes it particularly versatile in chemical synthesis and research applications. Its ability to form strong bonds with metals and participate in various reactions sets it apart from other similar compounds .
Properties
Molecular Formula |
C8H17NS |
---|---|
Molecular Weight |
159.29 g/mol |
IUPAC Name |
1-ethylazepane-4-thiol |
InChI |
InChI=1S/C8H17NS/c1-2-9-6-3-4-8(10)5-7-9/h8,10H,2-7H2,1H3 |
InChI Key |
WYBZUCCNARONSE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(CC1)S |
Origin of Product |
United States |
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